molecular formula C11H16O2 B2460995 3-[(tert-Butoxy)methyl]phenol CAS No. 402592-20-5

3-[(tert-Butoxy)methyl]phenol

Cat. No.: B2460995
CAS No.: 402592-20-5
M. Wt: 180.247
InChI Key: SCXJYWWBWGXPDN-UHFFFAOYSA-N
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Description

3-[(tert-Butoxy)methyl]phenol is an organic compound with the molecular formula C11H16O2 It is a phenolic compound where the phenol group is substituted with a tert-butoxymethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(tert-Butoxy)methyl]phenol can be achieved through several methods. One common approach involves the alkylation of phenol with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The reaction mechanism involves the formation of a tert-butyl carbocation, which then reacts with the phenol to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[(tert-Butoxy)methyl]phenol undergoes several types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.

    Substitution: The tert-butoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

3-[(tert-Butoxy)methyl]phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 3-[(tert-Butoxy)methyl]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the tert-butoxymethyl group can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and activity.

Comparison with Similar Compounds

Similar Compounds

    Phenol: The parent compound with a hydroxyl group attached to a benzene ring.

    tert-Butylphenol: A phenol derivative with a tert-butyl group attached to the benzene ring.

    Methoxyphenol: A phenol derivative with a methoxy group attached to the benzene ring.

Uniqueness

3-[(tert-Butoxy)methyl]phenol is unique due to the presence of the tert-butoxymethyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxymethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7,12H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXJYWWBWGXPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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